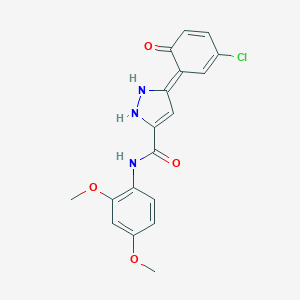![molecular formula C15H20N2O4 B265749 4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as Boc-4-oxo-L-phenylalanine and is classified as an amino acid derivative.
Wirkmechanismus
The mechanism of action of Boc-4-oxo-L-phenylalanine is not fully understood. However, it is believed that this compound acts as a prodrug, which is converted into its active form in the body. The active form of Boc-4-oxo-L-phenylalanine is believed to inhibit the activity of certain enzymes, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Boc-4-oxo-L-phenylalanine has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Boc-4-oxo-L-phenylalanine in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Boc-4-oxo-L-phenylalanine. One of the significant areas of research is the development of new peptide-based drugs using this compound as a building block. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in various biological processes. Additionally, the development of new synthetic methods for the preparation of Boc-4-oxo-L-phenylalanine and its analogs is also an area of future research.
Synthesemethoden
The synthesis of Boc-4-oxo-L-phenylalanine involves the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dichloromethane (DCM). The reaction mixture is then stirred at room temperature for several hours, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Boc-4-oxo-L-phenylalanine has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of peptide synthesis. It is used as a building block for the synthesis of various peptides, including antimicrobial peptides, cell-penetrating peptides, and peptide-based drugs.
Eigenschaften
Produktname |
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid |
|---|---|
Molekularformel |
C15H20N2O4 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
4-[2-(butylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-6-4-5-7-12(11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
InChI-Schlüssel |
HQXQBECLAYBWRF-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
Kanonische SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)
![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)
![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)
![2-[(5-Bromo-2-pyridinyl)amino]naphthoquinone](/img/structure/B265701.png)
![6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone](/img/structure/B265704.png)

![(E)-(4-fluorophenyl)[2-(4-methoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265708.png)
![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)